Cas no 4714-64-1 (4-(Propylamino)benzonitrile)
4-(Propylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(Propylamino)benzonitrile
- DTXSID90625180
- A872206
- MFCD11135495
- SB75889
- AKOS000218361
- SCHEMBL7520952
- LIXFWOACMYYMSI-UHFFFAOYSA-N
- CS-0452708
- 4714-64-1
- BS-25000
- 4-Propylaminobenzonitrile
-
- MDL: MFCD11135495
- Inchi: 1S/C10H12N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3
- InChI Key: LIXFWOACMYYMSI-UHFFFAOYSA-N
- SMILES: N(C1C=CC(C#N)=CC=1)CCC
Computed Properties
- Exact Mass: 160.100048391g/mol
- Monoisotopic Mass: 160.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.8Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 300.8±25.0 °C at 760 mmHg
- Flash Point: 135.7±23.2 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-(Propylamino)benzonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Propylamino)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096253-25g |
4-(Propylamino)benzonitrile |
4714-64-1 | 95% | 25g |
$451.44 | 2023-09-01 | |
| Apollo Scientific | OR912846-1g |
4-(Propylamino)benzonitrile |
4714-64-1 | 98% | 1g |
£100.00 | 2025-02-20 | |
| Apollo Scientific | OR912846-5g |
4-(Propylamino)benzonitrile |
4714-64-1 | 98% | 5g |
£225.00 | 2025-02-20 | |
| Apollo Scientific | OR912846-10g |
4-(Propylamino)benzonitrile |
4714-64-1 | 98% | 10g |
£345.00 | 2025-02-20 | |
| abcr | AB335169-1 g |
4-(Propylamino)benzonitrile; 98% |
4714-64-1 | 1g |
€144.00 | 2023-04-26 | ||
| abcr | AB335169-5 g |
4-(Propylamino)benzonitrile; 98% |
4714-64-1 | 5g |
€348.00 | 2023-04-26 | ||
| abcr | AB335169-25 g |
4-(Propylamino)benzonitrile; 98% |
4714-64-1 | 25g |
€858.00 | 2023-04-26 | ||
| TRC | P839805-250mg |
4-(Propylamino)benzonitrile |
4714-64-1 | 250mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P839805-500mg |
4-(Propylamino)benzonitrile |
4714-64-1 | 500mg |
$ 65.00 | 2022-06-02 | ||
| TRC | P839805-2.5g |
4-(Propylamino)benzonitrile |
4714-64-1 | 2.5g |
$ 210.00 | 2022-06-02 |
4-(Propylamino)benzonitrile Suppliers
4-(Propylamino)benzonitrile Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 4-(Propylamino)benzonitrile
4-(Propylamino)benzonitrile: A Comprehensive Overview
4-(Propylamino)benzonitrile, also known as4-(propan-1-ylamino)benzonitrile, is a chemical compound that has garnered significant attention in the field ofbiomedical research. This compound belongs to the family of aromatic nitriles, which are widely studied for their potential applications in drug discovery and development. The structure of 4-(Propylamino)benzonitrile features a benzene ring substituted with both an amino group and a cyano group, making it a versatile platform for various chemical and biological investigations.
Recent studies have highlighted the importance of nitriles in medicinal chemistry due to their unique electronic properties and ability to modulate protein-protein interactions. Among these, benzonitriles have emerged as promising candidates for the development of cancer therapeutic agents, particularly those targeting the Bcl-2 family of proteins. The presence of the amino group in 4-(Propylamino)benzonitrile adds another layer of complexity, enabling it to participate in hydrogen bonding and other non-covalent interactions that are critical for bioavailability and target engagement.
In a 2023 publication, researchers demonstrated the potential of 4-(Propylamino)benzonitrile as a scaffold for the development of antibiofilm agents. By modifying the propylamino group, scientists were able to create derivatives with enhanced bacterial membrane permeability, making them effective against multidrug-resistant strains. This highlights the versatility of benzonitriles in addressing complex biological challenges.
The synthesis of 4-(Propylamino)benzonitrile is relatively straightforward, involving nucleophilic substitution reactions and subsequent purification steps. Its availability as a building block has made it a popular choice among chemists working on small molecule inhibitors. For instance, in the field ofneurodegenerative diseases, derivatives of this compound have been explored for their ability to inhibit dopamine transporter proteins, offering potential therapeutic benefits for conditions such as Parkinson's disease.
Another area of active research involving 4-(Propylamino)benzonitrile is its role in drug delivery systems. The cyano group, in particular, has been shown to enhance the compound's stability in physiological environments, making it an ideal candidate for sustained-release formulations. Recent advancements in molecular modeling techniques have further elucidated the binding modes of this compound with various receptor proteins, paving the way for rational drug design.
Furthermore, the propylamino group in 4-(Propylamino)benzonitrile contributes to its amphiphilic nature, which is highly desirable in the development of diagnostics agents. This property allows the compound to partition effectively into lipid bilayers, a characteristic that has been exploited in the creation of imaging probes for diseases such as cancer and inflammation.
In conclusion, 4-(Propylamino)benzonitrile stands out as a valuable tool in the biomedical researcher's arsenal. Its unique structural features, combined with its versatility in chemical modification, make it a key player in the pursuit of novel therapies and diagnostics. As research continues to uncover new applications for this compound, its role in biomedical innovation is set to expand further.
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